2-(3-Azidopropyl)isoindole-1,3-dione

Catalog No.
S664216
CAS No.
88192-21-6
M.F
C11H10N4O2
M. Wt
230.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Azidopropyl)isoindole-1,3-dione

CAS Number

88192-21-6

Product Name

2-(3-Azidopropyl)isoindole-1,3-dione

IUPAC Name

2-(3-azidopropyl)isoindole-1,3-dione

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2

InChI Key

MMSQWAQECRXRGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]

2-(3-Azidopropyl)isoindole-1,3-dione (also known as 2-(3-azidopropyl)-1H-isoindole-1,3(2H)-dione) is an organic molecule belonging to the class of isoindolediones. Its origin is likely through synthetic chemistry, though specific details about its discovery are not readily available in scientific literature []. Research on this specific compound appears limited, but isoindolediones in general have attracted interest for their potential biological activities [].


Molecular Structure Analysis

The key feature of 2-(3-Azidopropyl)isoindole-1,3-dione is its core structure, the isoindoledione ring. This consists of a five-membered ring with two carbonyl groups (C=O) at positions 1 and 3, and a nitrogen atom at position 2. Attached to the nitrogen atom is a three-carbon propyl chain, with an azide group (N=N=N) at the terminal position [].

The azide group is a functional group known for its reactivity and its ability to participate in various chemical transformations. The presence of the propyl chain provides a linker between the reactive azide and the isoindoledione core.


Chemical Reactions Analysis

Specific information on the reactions involving 2-(3-Azidopropyl)isoindole-1,3-dione is scarce. However, general synthetic methods for isoindolediones can provide some insight. A common approach involves the reaction of an aromatic diamine with an appropriate diketene []. The azide group on the target molecule suggests a subsequent reaction might have been employed to introduce it, possibly through azide substitution or a Staudinger reduction.

Due to the presence of the azide group, 2-(3-Azidopropyl)isoindole-1,3-dione could potentially participate in click chemistry reactions, a powerful tool for bioconjugation []. In click chemistry, azides react with alkynes under mild conditions to form a stable triazole linkage. This reaction could be used to attach the molecule to biomolecules like antibodies or peptides.


Physical And Chemical Properties Analysis

One study reports a melting point of 64-65°C []. Solubility data is not available, however, the presence of the azide group suggests some water solubility, while the isoindoledione core might favor organic solvents.

There is no current scientific research available on the specific mechanism of action of 2-(3-Azidopropyl)isoindole-1,3-dione. However, isoindolediones have been explored for their potential antimicrobial and antitumor activities []. The azide group itself might contribute to the biological activity through its ability to participate in click chemistry for targeted drug delivery.

  • Organic Synthesis

    The azide group (N=N=N) is a valuable functional group in organic chemistry due to its reactivity in various click chemistry reactions []. These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. 2-(3-Azidopropyl)isoindole-1,3-dione could potentially serve as a building block in the synthesis of more complex molecules through click chemistry.

  • Bioconjugation

    The azide group can also be used for bioconjugation, which involves linking a molecule of interest (such as a drug or imaging agent) to a biological target (such as a protein or antibody) []. By incorporating the azide group into the structure, 2-(3-Azidopropyl)isoindole-1,3-dione could potentially be used as a linker molecule in bioconjugation strategies.

  • PROTAC Technology

    Proteolysis-targeting chimera (PROTAC) degraders are a new class of drugs that hijack the body's natural protein degradation machinery to eliminate unwanted proteins []. PROTAC molecules typically consist of three parts: a ligand that binds to a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase enzyme. The azide group could potentially be used as a linker moiety in the development of PROTAC degraders.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

88192-21-6

Wikipedia

1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)-

Dates

Modify: 2023-08-15

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